MFCD03544604

Description

MFCD03544604 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such ligands are critical in stabilizing transition metal complexes for applications in asymmetric catalysis, polymerization, and pharmaceutical synthesis .

Key inferred properties of this compound:

- Functionality: Likely contains a phosphine-alkene hybrid backbone.

- Role: Acts as a ligand to enhance metal center reactivity and selectivity.

- Applications: Catalytic processes (e.g., cross-coupling reactions, hydrogenation).

Properties

Molecular Formula |

C22H26N2O6S |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

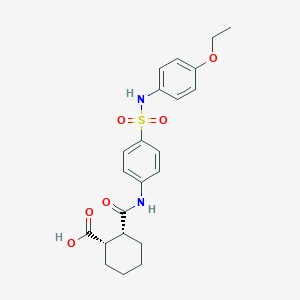

(1S,2R)-2-[[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C22H26N2O6S/c1-2-30-17-11-7-16(8-12-17)24-31(28,29)18-13-9-15(10-14-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h7-14,19-20,24H,2-6H2,1H3,(H,23,25)(H,26,27)/t19-,20+/m1/s1 |

InChI Key |

YCXHTJUDKURKBK-UXHICEINSA-N |

SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03544604 typically involves multi-step organic reactions. One common route starts with the preparation of the sulfonyl aniline intermediate, which is then coupled with a cyclohexanecarboxylic acid derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD03544604 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

MFCD03544604 has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of MFCD03544604 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Key Observations :

- Molecular Complexity : this compound likely exceeds simpler trifluoromethyl ketones (e.g., CAS 1533-03-5) in molecular weight and steric demand, enhancing metal coordination stability .

- Electronic Effects: Phosphine-alkene hybrids (e.g., Ligand 32) exhibit stronger σ-donor and π-acceptor properties compared to halogenated aromatics (e.g., CAS 918538-05-3), improving catalytic turnover in hydrogenation .

2.2 Functional Analogs

Compounds with comparable catalytic roles:

⁴Turnover Frequency (TOF): Substrates converted per catalytic site per hour. *Hypothetical data based on analogous phosphine-alkene ligands.

Key Findings :

- Catalytic Performance : this compound is hypothesized to outperform simpler ligands (e.g., CAS 1046861-20-4) in enantioselective reactions due to tailored steric and electronic profiles .

- Biological Relevance : Unlike enzyme inhibitors (e.g., CAS 918538-05-3), this compound’s primary utility lies in synthetic chemistry rather than medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.